molecular formula C14H15BO2 B589639 4'-Ethyl-4-biphenylboronic acid CAS No. 153035-62-2

4'-Ethyl-4-biphenylboronic acid

Cat. No.: B589639
CAS No.: 153035-62-2
M. Wt: 226.082
InChI Key: DEUOTLGHQXNPJY-UHFFFAOYSA-N
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Description

4’-Ethyl-4-biphenylboronic acid is an organic compound with the molecular formula C14H15BO2. It is a derivative of biphenylboronic acid, where an ethyl group is attached to the 4’ position of the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-biphenylboronic acid typically involves the reaction of 4’-ethylbiphenyl with a boron-containing reagent. One common method is the reaction of 4’-ethylbiphenyl with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: On an industrial scale, the production of 4’-Ethyl-4-biphenylboronic acid follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethyl-4-biphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and various substituted biphenyl derivatives .

Comparison with Similar Compounds

Biological Activity

4'-Ethyl-4-biphenylboronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Boronic acids, including this compound, exhibit unique interactions with biological molecules due to their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property is particularly significant in the context of enzyme inhibition and drug delivery systems.

  • Enzyme Inhibition :
    • Boronic acids can act as inhibitors of serine proteases and β-lactamases by binding to the active site through their boron atom, which interacts with the hydroxyl groups of the target enzymes. This mechanism is crucial in combating antibiotic resistance, as seen in studies where boronic acid derivatives effectively inhibited resistant bacterial strains .
  • Cell Cycle Arrest :
    • Research indicates that certain boronic acid derivatives can induce cell cycle arrest in cancer cells. For instance, studies have shown that similar compounds halt progression at the G2/M phase, leading to inhibited growth in various cancer cell lines .

Pharmacological Properties

The pharmacological profile of this compound encompasses several key characteristics:

  • Anticancer Activity :
    • The compound has demonstrated potential as an anticancer agent by inhibiting tumor cell proliferation. In vitro studies have reported significant growth inhibition in cancer cell lines treated with boronic acid derivatives .
  • Antibacterial Activity :
    • The antibacterial properties of boronic acids are attributed to their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Compounds similar to this compound have shown low inhibitory constants (Ki) against these enzymes, indicating strong antibacterial potential .

Case Studies

Several studies have investigated the biological activity of boronic acids:

  • Anticancer Studies :
    • A study published in Molecules highlighted that a related biphenylboronic acid derivative exhibited an IC50 value of 8.21 nM against cancer cell lines, demonstrating potent anticancer activity .
  • Antibacterial Efficacy :
    • Another study focused on the interaction of boronic acids with β-lactamases found that compounds with similar structures had Ki values as low as 0.004 µM against resistant bacterial strains .

Table 1: Biological Activity Summary of Boronic Acid Derivatives

Compound NameActivity TypeIC50/Ki ValueReference
This compoundAnticancer8.21 nM
Boronic Acid Derivative AAntibacterial0.004 µM
Boronic Acid Derivative BEnzyme InhibitionKi = 0.008 µM

Properties

IUPAC Name

[4-(4-ethylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10,16-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOTLGHQXNPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671988
Record name (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-62-2
Record name (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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